N-[(4-Ethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-5-amine
Overview
Description
N-[(4-Ethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-5-amine is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-5-amine typically involves multiple steps, starting with the preparation of the benzodiazole core One common method includes the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Ethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
N-[(4-Ethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-Ethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This interaction can lead to anxiolytic or sedative effects by enhancing the inhibitory signals in the brain.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Ethoxyphenyl)methyl]adamantan-1-amine: Shares a similar ethoxyphenyl group but differs in the core structure.
N-[(4-Ethoxyphenyl)methyl]-1-methyltriazol-4-amine: Contains a triazole ring instead of a benzodiazole ring.
Uniqueness
N-[(4-Ethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-5-amine is unique due to its specific combination of functional groups and the benzodiazole core
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-propylbenzimidazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-3-11-22-14-21-18-12-16(7-10-19(18)22)20-13-15-5-8-17(9-6-15)23-4-2/h5-10,12,14,20H,3-4,11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWDGIUGPUDWIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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